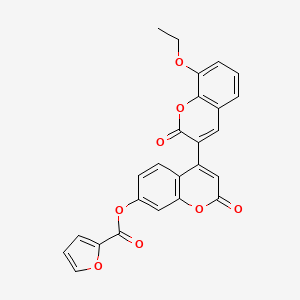

![molecular formula C19H23N5O4 B2360638 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 899945-60-9](/img/structure/B2360638.png)

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

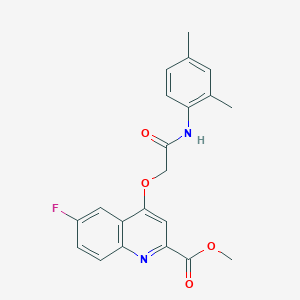

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a type of aromatic heterocyclic compound . This core is fused with a pyrazole ring and a pyrimidine ring . The compound also contains an acetamide group attached to the pyrazolo[3,4-d]pyrimidine core and a dimethoxyphenyl group.

Synthesis Analysis

While the exact synthesis process for this compound is not available, a general method for synthesizing similar compounds involves the reaction of an appropriate amine with a carboxylic acid or its derivative .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine core is likely to contribute significantly to the stability and reactivity of the compound .Chemical Reactions Analysis

The compound is likely to undergo reactions typical of aromatic heterocycles, acetamides, and ethers. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Aplicaciones Científicas De Investigación

- Its tert-butyl group and pyrazolo-pyrimidine core may play a role in modulating cellular pathways, making it an interesting scaffold for designing kinase inhibitors, antiviral agents, or anticancer drugs .

- Interestingly, tert-butyl nitrite (TBN) has been used as a carbon source in chemical transformations . Researchers may explore the synthesis of N-tert-butyl amides from nitriles and water using TBN under mild conditions.

Medicinal Chemistry and Drug Development

Organic Synthesis and Carbon Sources

Radical Cyclization Reactions

Propiedades

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4/c1-19(2,3)24-17-13(10-21-24)18(26)23(11-20-17)22-16(25)9-12-6-7-14(27-4)15(8-12)28-5/h6-8,10-11H,9H2,1-5H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYOETODNVSMTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate](/img/structure/B2360562.png)

![2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2360563.png)

![Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2360565.png)

![1-(4-Fluorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2360573.png)

![Tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate](/img/structure/B2360575.png)

![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2360576.png)